2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one
Description
2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core fused with a 3,4,5-trimethoxy-substituted benzylidene moiety. This compound belongs to the class of α,β-unsaturated ketones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.
The compound is typically synthesized via condensation reactions between benzofuran-3(2H)-one derivatives and appropriately substituted aromatic aldehydes under acidic or basic conditions. Its commercial availability (e.g., CAS 256531-54-1) highlights its relevance in pharmacological and chemical research.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-15-9-11(10-16(21-2)18(15)22-3)8-14-17(19)12-6-4-5-7-13(12)23-14/h4-10H,1-3H3/b14-8+ |
InChI Key |
QLECUWCDXRAIRW-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with benzofuran-3(2H)-one. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares key structural features and physical properties of 2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one with related analogs:
Key Observations :
- Melting Points : Hydroxyl groups (e.g., 6n, 6x) correlate with higher melting points due to hydrogen bonding, whereas methoxy groups (e.g., 6w) reduce intermolecular interactions, resulting in lower melting points.
- Synthetic Efficiency : Yields vary significantly (25.7–93.5%), with methoxy-substituted derivatives (e.g., 6w) showing higher synthetic efficiency than hydroxylated analogs.
Biological Activity
The compound 2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one , also referred to as (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, is a synthetic organic compound with significant biological activity. It belongs to the class of benzofuran derivatives and exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C19H18O6
- Molecular Weight : 342.34 g/mol
- IUPAC Name : (2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
The compound features a benzofuran core with a trimethoxyphenyl group, which is crucial for its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Tubulin Binding : The trimethoxyphenyl (TMP) group fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting microtubule polymerization. This mechanism is similar to that of known anticancer agents like colchicine and combretastatin.
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer properties .
Antimicrobial Activity
In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity .
Case Studies
- Study on Anticancer Effects :
- Antioxidant and Anti-inflammatory Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
